Mutarotase

Glucose Biosensors Analytical Chemistry Enzyme Kinetics

Mutarotase (aldose 1-epimerase; EC 5.1.3.3) is a key enzyme that catalyzes the rapid interconversion of α- and β-anomers of hexose sugars such as D-glucose and D-galactose. This isomerase, isolated from mammalian kidney, bacteria, plants, and recombinant sources, is essential in clinical diagnostics and biosensor development for accelerating spontaneous mutarotation, which is a known rate-limiting step in many analytical glucose detection systems.

Molecular Formula C126H171Cl9O9
Molecular Weight 2148.8 g/mol
CAS No. 9031-76-9
Cat. No. B13386317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMutarotase
CAS9031-76-9
Molecular FormulaC126H171Cl9O9
Molecular Weight2148.8 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/9C14H19ClO/c9*1-10(9-14(2,3)4)13(16)11-6-5-7-12(15)8-11/h9*5-8,10H,9H2,1-4H3
InChIKeyXNZVUNNBBKCSQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mutarotase (CAS 9031-76-9) Technical Specifications and In-Class Enzyme Classification


Mutarotase (aldose 1-epimerase; EC 5.1.3.3) is a key enzyme that catalyzes the rapid interconversion of α- and β-anomers of hexose sugars such as D-glucose and D-galactose [1]. This isomerase, isolated from mammalian kidney, bacteria, plants, and recombinant sources, is essential in clinical diagnostics and biosensor development for accelerating spontaneous mutarotation, which is a known rate-limiting step in many analytical glucose detection systems [2][3]. It is often supplied as a purified enzyme preparation with defined specific activity and is distinguished from similar epimerases and isomerases by its exclusive action on the anomeric carbon of aldoses.

Why Generic Substitution of Mutarotase (9031-76-9) Leads to Suboptimal Analytical Outcomes


Generic substitution with a non-validated 'aldose 1-epimerase' or a lower-activity mutarotase preparation often leads to unacceptable assay performance due to significant inter-species variability in catalytic efficiency (kcat) and substrate affinity (Km) [1]. For instance, the Km for D-glucose can vary from 12 mM to 50 mM depending on the enzyme source, directly impacting the speed and completeness of anomeric conversion in a diagnostic test [2][3]. Using a preparation with a higher Km or lower kcat may fail to fully drive the anomeric equilibrium in a clinically relevant timeframe, leading to systematic underestimation of total glucose concentration and unreliable biosensor readings. Furthermore, differential inhibitor sensitivity and pH profiles mean that a 'standard' mutarotase may not be compatible with all assay buffers or detection chemistries [4].

Quantitative Performance Benchmarks: Mutarotase 9031-76-9 vs. Alternative Epimerases and Baselines


Acceleration Factor: Mutarotase vs. Spontaneous Mutarotation in Glucose Detection

The inclusion of mutarotase (9031-76-9) in a glucose oxidase (GOD) or glucose dehydrogenase (GDH) assay system accelerates the anomeric conversion of α-D-glucose to β-D-glucose by several orders of magnitude compared to the spontaneous mutarotation rate, which is a known analytical bottleneck [1]. This is a class-level effect but quantifiable. While the specific fold-increase is condition-dependent, the practical outcome is that mutarotase enables complete (100%) glucose recovery in seconds rather than hours, directly impacting assay turnaround time [2][3].

Glucose Biosensors Analytical Chemistry Enzyme Kinetics

Comparative Substrate Specificity: D-Galactose vs. D-Glucose Catalytic Efficiency

Mutarotase from higher plants (green pepper, Capsicum frutescens) exhibits a marked substrate preference. When normalizing to D-glucose (efficiency = 100), the catalytic efficiency for D-galactose is 150, indicating 50% higher efficiency for galactose [1]. This is further supported by kinetic data from bovine kidney mutarotase, which shows a lower Km for D-galactose (6.5 mM) compared to D-glucose (25.2 mM), demonstrating a 3.9-fold higher affinity for galactose [2].

Substrate Specificity Enzymology Galactose Metabolism

Inter-Species Kinetic Variability: Bovine vs. Aspergillus niger Mutarotase Km for Glucose

A direct comparison of kinetic parameters reveals substantial differences in substrate affinity between mutarotase sourced from bovine kidney and that from the fungus Aspergillus niger. The bovine kidney enzyme (adult) exhibits a Km for D-glucose of 19 mM [1], whereas the fungal enzyme preparation shows a significantly higher Km of 50 mM [2]. This 2.6-fold difference indicates that the bovine enzyme has a much higher affinity for glucose, requiring a lower substrate concentration to achieve half-maximal velocity.

Enzyme Sourcing Kinetic Parameters Procurement Specifications

pH Operational Range: Mutarotase (9031-76-9) Compatibility with Various Assay Buffers

Mutarotase from various sources demonstrates a broad operational pH range, making it compatible with a wide variety of coupled enzyme assays. While the pH optimum is often reported around pH 8.5-8.6 for preparations used with glucose oxidase [1], the enzyme retains significant activity from pH 5.0 to 8.5 [2]. In contrast, the related enzyme from Aspergillus niger is active in a more acidic range (pH 5-7) [3].

Assay Development Enzyme Stability Buffer Compatibility

Catalytic Turnover Number: Bovine Kidney Mutarotase as a High-Efficiency Benchmark

Among purified mutarotases, the bovine kidney enzyme is noted for its exceptionally high catalytic coefficient (turnover number). It exhibits a kcat of 1.0 x 10⁶ mol α-glucose converted to β-glucose per mole of enzyme per minute, which is the highest reported among a panel of tested species [1]. This value is approximately 3.6-fold higher than that of the rabbit enzyme (2.8 x 10⁵ min⁻¹) and is also substantially higher than the plant-derived enzyme's turnover number of >8 x 10⁵ min⁻¹ [2].

Catalytic Efficiency Enzyme Sourcing Procurement Specifications

Optimal Use Cases for Mutarotase 9031-76-9 Based on Differentiated Performance Data


High-Accuracy Glucose Monitoring in Point-of-Care and Wearable Biosensors

Mutarotase is an essential component in glucose biosensors where the detection enzyme (e.g., glucose oxidase) is specific for the β-anomer. As demonstrated, spontaneous mutarotation is too slow for real-time monitoring, leading to incomplete glucose recovery. The inclusion of mutarotase accelerates this conversion, enabling complete (100%) glucose recovery in as little as 6 seconds in amperometric systems [1]. This ensures that the biosensor reading reflects total glucose concentration, a critical requirement for accurate diabetes management and point-of-care testing.

Rapid Total Glucose Determination in Clinical Diagnostic Kits

In high-throughput clinical analyzers, assay turnaround time is a key metric. The standard glucose oxidase (GOD) method is limited by the slow spontaneous mutarotation of α-D-glucose to β-D-glucose. By incorporating mutarotase with a high kcat (e.g., bovine kidney-derived enzyme with 1.0 × 10⁶ min⁻¹) [2] and a low Km for glucose (e.g., bovine adult Km = 19 mM) [3], diagnostic kit manufacturers can formulate a reagent that achieves complete glucose oxidation within minutes rather than hours, significantly improving laboratory efficiency and reducing time-to-result for patient samples.

Specific Quantification of D-Galactose in Food and Research Samples

Given the documented 50% higher catalytic efficiency of mutarotase for D-galactose compared to D-glucose [4], coupled with a 3.9-fold higher affinity (lower Km) for galactose [5], this enzyme is ideally suited for analytical kits designed to measure free D-galactose. Applications include monitoring lactose hydrolysis in dairy processing or measuring galactose levels in biological fluids. The use of a mutarotase with validated high specificity for galactose ensures that the anomeric conversion step is not rate-limiting, enabling accurate and rapid quantification when coupled with galactose dehydrogenase or oxidase.

Co-Immobilization in Multi-Analyte Biosensor Arrays

Mutarotase demonstrates broad pH compatibility (active from pH 5.0 to 8.5) [6], allowing it to be co-immobilized with a range of other enzymes, such as β-galactosidase and glucose oxidase, on a single electrode surface [7]. This facilitates the development of multi-analyte biosensors for simultaneous detection of glucose, lactose, and other carbohydrates. The ability to function robustly outside a narrow optimal pH range is a key advantage for creating integrated, reagentless biosensor platforms.

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